5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione

Catalog No.
S536393
CAS No.
1133819-87-0
M.F
C19H17NO5S
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiaz...

CAS Number

1133819-87-0

Product Name

5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione

IUPAC Name

5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H17NO5S

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H17NO5S/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17/h2-8,10,17H,9,11H2,1H3,(H,20,22,23)

InChI Key

YAUMOGALQJYOJQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Solubility

Soluble in DMSO

Synonyms

Azemiglitazone, MSDC-0602; MSDC0602; MSDC 0602

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Description

The exact mass of the compound 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione is 371.0827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Thiazolidine-2,4-dione Core

    The core structure of MSDC-0602, thiazolidine-2,4-dione, is known to be prevalent in various potential drug-like small molecules . Research suggests this core is of interest in medicinal chemistry due to its potential for diverse biological activities .

  • Functional Groups

    The presence of functional groups like the methoxy group (OCH3) and the ketone group (C=O) in MSDC-0602 suggests potential for interactions with biological targets. However, specific interactions or mechanisms would require further investigation.

  • Limited Literature

    A search for scientific publications mentioning MSDC-0602 yielded no significant results. This indicates that research on this specific compound might be in its early stages or not yet publicly documented.

Future Research Directions:

Based on the presence of the thiazolidine-2,4-dione core, potential areas for future research on MSDC-0602 could include:

  • Anticancer properties

    As research suggests for other thiazolidine-2,4-dione derivatives, MSDC-0602 could be investigated for its potential to target cancer-related pathways .

  • Other biological activities

    The core structure and functional groups of MSDC-0602 might warrant exploration for various biological activities beyond cancer, depending on its specific interactions with cellular targets.

5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione is a complex organic compound belonging to the thiazolidinedione class. It features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The compound is characterized by its methoxyphenyl group and an oxoethoxy substituent, which contribute to its unique chemical properties. Its molecular formula is C19H17N2O5SC_{19}H_{17}N_{2}O_{5}S, with a molar mass of approximately 371.41 g/mol .

As mentioned earlier, the origin and specific applications of this compound are not well documented. However, TZD derivatives are known for their potential antidiabetic properties. They act as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression in fat and other tissues []. Activation of PPARγ by TZDs improves insulin sensitivity and regulates blood sugar levels.

Due to the lack of specific research on 5-(4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione, information on its safety profile is not available. However, some TZD derivatives can cause side effects such as fluid retention, weight gain, and bone fractures [].

Typical of thiazolidinediones, including:

  • Oxidation: This can lead to the formation of more reactive intermediates.
  • Substitution Reactions: The benzyl and methoxy groups can participate in electrophilic aromatic substitution.
  • Condensation Reactions: The thiazolidine ring can react with other nucleophiles due to the presence of electrophilic centers.

These reactions are crucial for modifying the compound's structure, potentially enhancing its biological activity.

5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione exhibits significant biological activities, particularly in the context of metabolic diseases. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and reduced blood glucose levels, making it a candidate for treating type 2 diabetes and related metabolic disorders .

Furthermore, studies indicate that this compound may have anti-inflammatory properties, contributing to its therapeutic potential in treating conditions associated with metabolic inflammation .

The synthesis of 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione typically involves several steps:

  • Formation of the Thiazolidine Ring: Starting materials such as thiourea and appropriate aldehydes are reacted under acidic or basic conditions.
  • Substitution Reactions: Introduction of the methoxyphenyl and oxoethoxy groups through nucleophilic substitution.
  • Purification: The final product is purified using techniques like chromatography to isolate the desired compound from byproducts.

This compound has potential applications in:

  • Pharmaceuticals: Primarily for the treatment of diabetes and metabolic syndrome due to its insulin-sensitizing effects.
  • Research: As a tool for studying metabolic pathways and PPAR activation mechanisms.
  • Agriculture: Potentially as a growth regulator due to its effects on metabolism.

Its versatility makes it a valuable candidate for further research and development in various fields .

Similar compounds within the thiazolidinedione class include:

  • Rosiglitazone: Known for its strong PPAR gamma activation but associated with cardiovascular risks.
  • Pioglitazone: Offers similar benefits as Rosiglitazone but with different side effect profiles.
  • 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: Exhibits anti-inflammatory properties but lacks the methoxy group found in 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione.

Comparison Table

Compound NamePPAR ActivationUnique Features
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dioneModerateMethoxy group enhances solubility
RosiglitazoneHighAssociated with cardiovascular risks
PioglitazoneModerateDifferent side effect profile
5-(4-Hydroxybenzyl)thiazolidine-2,4-dioneLowLacks methoxy group

This comparison highlights the unique structural features of 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione that may contribute to its distinct biological activities compared to other thiazolidinediones .

The thiazolidine-2,4-dione (TZD) scaffold emerged as a pivotal heterocyclic system in medicinal chemistry following the discovery of its antihyperglycemic properties in the early 1980s. Early derivatives like ciglitazone and troglitazone demonstrated potent insulin-sensitizing effects but were discontinued due to hepatotoxicity. The development of pioglitazone and rosiglitazone marked a turning point, validating TZDs as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists for type 2 diabetes management. However, cardiovascular risks associated with PPAR-γ activation spurred efforts to design novel TZDs targeting alternative pathways, such as mitochondrial pyruvate carriers. This evolution underscores the scaffold’s adaptability in addressing metabolic disorders while mitigating off-target effects.

Nomenclature and Classification Systems

The compound 5-(4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules:

  • Thiazolidine-2,4-dione core: A five-membered ring with sulfur at position 1, nitrogen at position 3, and ketone groups at positions 2 and 4.
  • Substituents: A 4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl group at position 5.

TZDs are classified based on substitutions at N-3 and C-5, which modulate pharmacokinetic and pharmacodynamic profiles. The title compound falls into the C-5 arylidene derivatives, characterized by a benzylidene group conjugated to the TZD nucleus.

Core Structure and Physicochemical Properties of Thiazolidine-2,4-Dione Nucleus

The TZD nucleus (C₃H₃NO₂S) features a planar, unsaturated ring system with distinct electronic properties due to conjugated carbonyl groups. Key physicochemical parameters include:

PropertyValueSource
Molecular weight117.13 g/mol (base nucleus)
Melting point123–126°C (base nucleus)
SolubilitySoluble in DMSO, methanol, water (30 mg/mL at 3°C)
LogP-0.29 (base nucleus)

The introduction of the 4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl moiety alters these properties, increasing lipophilicity and molecular weight to 371.41 g/mol.

Azemiglitazone: Position in Thiazolidine-2,4-Dione Derivative Family

Azemiglitazone (MSDC-0602), a structural analog of the title compound, exemplifies the shift toward PPAR-γ-sparing TZDs. Both molecules share a 3-methoxyphenyl group and a thiazolidine-2,4-dione core but differ in their side chains:

Feature5-(4-(2-(3-Methoxyphenyl)-2-Oxoethoxy)Benzyl)TZDAzemiglitazone
C-5 Substituent4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl4-(2-(3-Methoxyphenyl)-2-oxoethoxy)phenyl
TargetPPAR-γ (moderate affinity)Mitochondrial pyruvate carrier (mTOT)
Clinical StagePreclinicalPhase II (NASH, diabetes)

Azemiglitazone’s design minimizes PPAR-γ binding while retaining insulin-sensitizing effects, a strategy mirrored in the title compound’s optimization.

Structural and Synthetic Analysis

Synthetic Routes to 5-(4-(2-(3-Methoxyphenyl)-2-Oxoethoxy)Benzyl)Thiazolidine-2,4-Dione

The compound is synthesized via a three-step process:

  • Formation of TZD nucleus: Condensation of thiourea with monochloroacetic acid under acidic conditions.
  • Knoevenagel condensation: Reaction of 3-methoxyacetophenone with 4-hydroxybenzaldehyde to form the oxoethoxybenzyl intermediate.
  • Microwave-assisted coupling: Conjugation of the intermediate to the TZD nucleus using choline chloride-based deep eutectic solvents, achieving yields up to 90%.

Spectroscopic Characterization

  • FT-IR: Peaks at 1740 cm⁻¹ (C=O stretch, TZD), 1680 cm⁻¹ (ketone), and 1250 cm⁻¹ (C-O-C ether).
  • ¹H-NMR (DMSO-d₆): δ 7.8–6.8 (aromatic protons), δ 4.6 (OCH₂CO), δ 3.8 (OCH₃).
  • Mass spectrometry: Molecular ion peak at m/z 371.41 [M+H]⁺.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

371.08274382 g/mol

Monoisotopic Mass

371.08274382 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81MXZ6QOBM

Wikipedia

Azemiglitazone

Dates

Modify: 2023-08-15
1: McCommis KS, Hodges WT, Brunt EM, Nalbantoglu I, McDonald WG, Holley C, Fujiwara H, Schaffer JE, Colca JR, Finck BN. Targeting the Mitochondrial Pyruvate Carrier Attenuates Fibrosis in a Mouse Model of Nonalcoholic Steatohepatitis. Hepatology. 2016 Dec 27. doi: 10.1002/hep.29025. [Epub ahead of print] PubMed PMID: 28027586.
2: Fukunaga T, Zou W, Rohatgi N, Colca JR, Teitelbaum SL. An insulin-sensitizing thiazolidinedione, which minimally activates PPARγ, does not cause bone loss. J Bone Miner Res. 2015 Mar;30(3):481-8. doi: 10.1002/jbmr.2364. PubMed PMID: 25257948; PubMed Central PMCID: PMC4472363.
3: Chen Z, Vigueira PA, Chambers KT, Hall AM, Mitra MS, Qi N, McDonald WG, Colca JR, Kletzien RF, Finck BN. Insulin resistance and metabolic derangements in obese mice are ameliorated by a novel peroxisome proliferator-activated receptor γ-sparing thiazolidinedione. J Biol Chem. 2012 Jul 6;287(28):23537-48. doi: 10.1074/jbc.M112.363960. PubMed PMID: 22621923; PubMed Central PMCID: PMC3390629.
4: Colca JR, McDonald WG, Cavey GS, Cole SL, Holewa DD, Brightwell-Conrad AS, Wolfe CL, Wheeler JS, Coulter KR, Kilkuskie PM, Gracheva E, Korshunova Y, Trusgnich M, Karr R, Wiley SE, Divakaruni AS, Murphy AN, Vigueira PA, Finck BN, Kletzien RF. Identification of a mitochondrial target of thiazolidinedione insulin sensitizers (mTOT)--relationship to newly identified mitochondrial pyruvate carrier proteins. PLoS One. 2013 May 15;8(5):e61551. doi: 10.1371/journal.pone.0061551. PubMed PMID: 23690925; PubMed Central PMCID: PMC3655167.

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